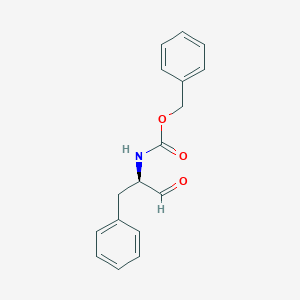

Cbz-D-Phenylalaninal

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444829 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63219-70-5 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-D-Phenylalaninal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Cbz-D-Phenylalaninal, an important chiral building block and intermediate in organic synthesis, particularly in the development of peptide-based therapeutics. Due to the relative scarcity of publicly available data for Cbz-D-Phenylalaninal compared to its carboxylic acid precursor, N-Cbz-D-phenylalanine, this guide synthesizes available information and provides context based on well-established chemical principles and related compounds.

Core Chemical Properties and Structure

Cbz-D-Phenylalaninal, systematically named benzyl ((2R)-1-oxo-3-phenylpropan-2-yl)carbamate, is the aldehyde derivative of the D-enantiomer of phenylalanine, with its amino group protected by a carboxybenzyl (Cbz or Z) group. This protecting group imparts stability to the amino acid moiety under a variety of reaction conditions, making it a valuable intermediate in multi-step syntheses.

The structure of Cbz-D-Phenylalaninal features a stereocenter at the alpha-carbon, a reactive aldehyde functional group, and the characteristic benzyloxycarbonyl protecting group. These structural elements dictate its chemical behavior and applications.

Table 1: Physicochemical Properties of Cbz-D-Phenylalaninal and Related Compounds

| Property | Cbz-D-Phenylalaninal | N-Cbz-D-phenylalanine | Notes |

| Molecular Formula | C₁₇H₁₇NO₃ | C₁₇H₁₇NO₄ | The aldehyde has one fewer oxygen atom than the carboxylic acid. |

| Molecular Weight | 283.32 g/mol | 299.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | White to off-white crystalline powder | Based on the appearance of similar N-protected amino aldehydes and the corresponding carboxylic acid. |

| Melting Point | Data not available | 85-88 °C | The melting point of the aldehyde is expected to differ from the carboxylic acid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1] | The aldehyde's solubility is likely similar to the carboxylic acid in organic solvents. |

| Optical Rotation | Data not available | [α]²⁰/D ~ -5.3° (c=4, AcOH) | The specific rotation of the aldehyde would need to be determined experimentally. |

| CAS Number | Not readily available for D-enantiomer | 2448-45-5 | The CAS number for the L-enantiomer (Cbz-L-Phenylalaninal) is 59830-60-3. |

Spectroscopic Data

Detailed spectroscopic data for Cbz-D-Phenylalaninal is not widely published. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data for Cbz-D-Phenylalaninal

| Technique | Expected Chemical Shifts / Frequencies | Notes |

| ¹H NMR | ~9.5-9.7 ppm (s, 1H, -CHO); ~7.1-7.4 ppm (m, 10H, Ar-H); ~5.1 ppm (s, 2H, -CH₂-Ph); ~4.4-4.6 ppm (m, 1H, α-CH); ~2.9-3.2 ppm (m, 2H, β-CH₂) | The aldehyde proton signal is a key diagnostic peak, appearing far downfield. The remaining signals are characteristic of the Cbz and phenylalanine moieties. |

| ¹³C NMR | ~200-205 ppm (C=O, aldehyde); ~156 ppm (C=O, carbamate); ~127-136 ppm (Ar-C); ~67 ppm (-CH₂-Ph); ~55-60 ppm (α-C); ~37 ppm (β-C) | The aldehyde carbonyl carbon signal is highly deshielded. |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~2820 & 2720 cm⁻¹ (C-H stretch, aldehyde); ~1710-1730 cm⁻¹ (C=O stretch, aldehyde); ~1680-1700 cm⁻¹ (C=O stretch, carbamate) | The presence of two distinct C-H stretching bands for the aldehyde proton and a strong C=O absorption are characteristic. |

Synthesis and Experimental Protocols

Cbz-D-Phenylalaninal is typically synthesized by the reduction of a suitable N-Cbz-D-phenylalanine derivative. Common methods involve the partial reduction of an ester or the reduction of a Weinreb amide.

Synthesis via Reduction of a Weinreb Amide

A reliable method for the preparation of N-protected amino aldehydes is through the reduction of the corresponding Weinreb amide. This approach offers good control and generally high yields, avoiding over-reduction to the alcohol.

References

An In-Depth Technical Guide to the Synthesis of Cbz-D-Phenylalaninal from D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal), a valuable chiral building block in the development of peptide-based therapeutics and other complex organic molecules. The synthesis is a two-step process commencing with the protection of the amino group of D-phenylalanine, followed by the selective reduction of the resulting carboxylic acid to the corresponding aldehyde. This guide details the experimental protocols for both steps, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of Cbz-D-Phenylalaninal from D-phenylalanine proceeds through two key transformations:

-

N-Carbobenzyloxy (Cbz) Protection: The primary amine of D-phenylalanine is protected with a benzyloxycarbonyl group. This is typically achieved under Schotten-Baumann conditions, reacting the amino acid with benzyl chloroformate in the presence of a base. This step yields N-Cbz-D-phenylalanine.

-

Selective Reduction: The carboxylic acid moiety of N-Cbz-D-phenylalanine is then selectively reduced to an aldehyde to furnish the final product, Cbz-D-Phenylalaninal. This transformation requires mild reducing agents to prevent over-reduction to the corresponding alcohol.

II. Experimental Protocols

A. Step 1: Synthesis of N-Cbz-D-phenylalanine

This protocol is based on the widely used Schotten-Baumann reaction for the N-protection of amino acids.

Materials:

-

D-Phenylalanine

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or a suitable concentration of sodium hydroxide, with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of the product should form.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Cbz-D-phenylalanine. The product can be further purified by recrystallization if necessary.

B. Step 2: Synthesis of Cbz-D-Phenylalaninal from N-Cbz-D-phenylalanine

Two effective methods for the selective reduction of the N-protected amino acid to the aldehyde are presented below.

This method offers a rapid and efficient conversion in a single reaction vessel.[1][2]

Materials:

-

N-Cbz-D-phenylalanine

-

1,1'-Carbonyldiimidazole (CDI)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M in a suitable solvent (e.g., hexanes or toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Activation: Under an inert atmosphere, dissolve N-Cbz-D-phenylalanine (1.0 equivalent) in anhydrous THF in a dry reaction flask. Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) in one portion at room temperature. Stir the mixture until the evolution of CO₂ ceases (typically 30-60 minutes), indicating the formation of the acylimidazolide intermediate.

-

Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H (1.5 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Quenching: After the addition is complete, stir the reaction at -78 °C for an additional 30-60 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Work-up: Allow the mixture to warm to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-D-Phenylalaninal. The product can be purified by column chromatography on silica gel.

This classical two-step approach provides a stable intermediate and often results in very clean product formation.[3][4]

Part 1: Synthesis of the Weinreb Amide of N-Cbz-D-phenylalanine

Materials:

-

N-Cbz-D-phenylalanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

-

Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

-

Amide Coupling: To a solution of N-Cbz-D-phenylalanine (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), and the chosen coupling agent (1.1 equivalents) in the anhydrous solvent, add the non-nucleophilic base (2.5 equivalents) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.[5]

-

Work-up: The reaction mixture is typically diluted with an organic solvent and washed with aqueous acid, aqueous base, and brine. The organic layer is then dried and concentrated to yield the Weinreb amide.

Part 2: Reduction of the Weinreb Amide to Cbz-D-Phenylalaninal

Materials:

-

N-Cbz-D-phenylalanine Weinreb amide

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous solvent (e.g., THF or Diethyl Ether)

-

Low-temperature bath

Procedure:

-

Reduction: Dissolve the Weinreb amide in the anhydrous solvent and cool to 0 °C or -78 °C. Slowly add the reducing agent (typically 1.0-1.5 equivalents).

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), the reaction is carefully quenched (e.g., with a Rochelle's salt solution for LiAlH₄ or aqueous acid for DIBAL-H). The product is then extracted into an organic solvent, dried, and concentrated.

III. Quantitative Data

The following tables summarize representative quantitative data for the key reaction steps.

Table 1: Representative Yields for Cbz Protection of Phenylalanine

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Na₂CO₃ | Water | 0 - RT | 2 - 4 | > 90 |

| NaOH | Water | 0 - RT | 2 - 4 | ~95 |

| NaHCO₃ | Water/Acetone | RT | 16 | 91 |

Table 2: Comparison of Methods for the Reduction of N-Cbz-D-phenylalanine to Cbz-D-Phenylalaninal

| Method | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| One-Pot (CDI/DIBAL-H) | CDI, DIBAL-H | THF | -78 | Very good | Rapid, one-pot procedure with no racemization reported.[1][2] |

| Weinreb Amide Reduction | LiAlH₄ or DIBAL-H | THF | 0 to -78 | High | Two-step process, but the intermediate is stable and the reaction is clean.[3] |

| Ethanethiol Ester Reduction | EtSH, TBTU, Et₃SiH, Pd/C | Various | RT | High | Mild conditions, no racemization reported. |

IV. Visualizations

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism for the Cbz protection step.

Caption: Overall synthetic workflow for the preparation of Cbz-D-Phenylalaninal.

References

- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Cbz-D-Phenylalaninal as a chiral building block in organic synthesis

For Immediate Release

Cbz-D-Phenylalaninal, a chiral aldehyde derived from the amino acid D-phenylalanine, has emerged as a critical building block for synthetic chemists, particularly in the fields of pharmaceutical development and complex molecule synthesis. Its inherent chirality and versatile reactivity make it an invaluable tool for introducing stereocenters with high precision, a crucial aspect in the creation of biologically active molecules. This technical guide provides an in-depth overview of Cbz-D-Phenylalaninal, including its synthesis, key reactions, and applications, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource.

Physicochemical Properties and Synthesis

Cbz-D-Phenylalaninal, systematically named benzyl ((2R)-1-oxo-3-phenylpropan-2-yl)carbamate, is the N-benzyloxycarbonyl (Cbz or Z) protected form of D-phenylalaninal. The Cbz protecting group imparts stability to the molecule, allowing for a wide range of subsequent chemical transformations without affecting the amine functionality.[1]

Table 1: Physicochemical Properties of Cbz-Protected Phenylalanine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| N-Cbz-D-Phenylalanine | 2448-45-5 | C₁₇H₁₇NO₄ | 299.32 | White to off-white powder |

| N-Cbz-D-Phenylalaninol | 58917-85-4 | C₁₇H₁₉NO₃ | 285.34 | White crystalline powder |

| N-Cbz-L-Phenylalaninal | 59830-60-3 | C₁₇H₁₇NO₃ | 283.32 | Not specified |

The most common route to Cbz-D-Phenylalaninal involves the oxidation of the corresponding alcohol, Cbz-D-Phenylalaninol. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Figure 1: General synthetic scheme for the preparation of Cbz-D-Phenylalaninal from Cbz-D-Phenylalaninol.

Experimental Protocol: Swern Oxidation of Cbz-D-Phenylalaninol

This protocol is a general procedure for the Swern oxidation and can be adapted for the synthesis of Cbz-D-Phenylalaninal.[2][3]

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (4.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of Cbz-D-Phenylalaninol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. Stir for 30-45 minutes.

-

Base Addition and Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford Cbz-D-Phenylalaninal.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of Cbz-D-Phenylalaninol

This protocol provides a general method using DMP for the oxidation of alcohols to aldehydes.[4][5]

-

Reaction Setup: To a solution of Cbz-D-Phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Reactions and Applications in Stereoselective Synthesis

The aldehyde functionality of Cbz-D-Phenylalaninal is a versatile handle for a variety of carbon-carbon bond-forming reactions, allowing for the construction of complex chiral molecules. The stereochemical outcome of these reactions is often governed by the principles of nucleophilic addition to α-chiral aldehydes, such as the Felkin-Anh model, which predicts the preferred trajectory of the incoming nucleophile to minimize steric interactions.[6][7]

Figure 2: Overview of key reactions involving Cbz-D-Phenylalaninal.

Wittig Reaction

The Wittig reaction of Cbz-D-Phenylalaninal with phosphorus ylides provides a powerful method for the synthesis of chiral alkenes with control over the geometry of the double bond. The use of stabilized or non-stabilized ylides can influence the E/Z selectivity of the resulting alkene.

Table 2: Representative Wittig Reaction Conditions

| Ylide Type | Typical Conditions | Expected Major Product Geometry |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | Toluene, reflux | E-alkene |

| Non-stabilized (e.g., Ph₃P=CH₂) | THF, -78 °C to rt | Z-alkene (under salt-free conditions) |

Reductive Amination

Reductive amination of Cbz-D-Phenylalaninal with primary or secondary amines, followed by in situ reduction of the resulting imine, is a direct route to chiral amines. The choice of reducing agent is critical to avoid reduction of the aldehyde before imine formation.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (STAB) | DCE or THF, rt | Mild and selective for imines over aldehydes. |

| Sodium cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Effective but generates toxic cyanide byproducts. |

| H₂/Pd-C | EtOH or MeOH, rt | Can also cleave the Cbz group. |

Organometallic Additions

The addition of organometallic reagents, such as Grignard or organolithium reagents, to Cbz-D-Phenylalaninal affords chiral secondary alcohols. The diastereoselectivity of this addition is influenced by the nature of the organometallic reagent and the reaction conditions, often following the Felkin-Anh model for stereocontrol. Chelation control can also play a role, particularly with certain Lewis acidic reagents.

Application in the Synthesis of HIV Protease Inhibitors

Cbz-D-Phenylalaninal and its derivatives are pivotal intermediates in the synthesis of several FDA-approved HIV protease inhibitors, including Saquinavir and Amprenavir.[8][9] These drugs are crucial components of highly active antiretroviral therapy (HAART).

Figure 3: Role of Cbz-D-Phenylalaninal in the synthesis of HIV protease inhibitors.

In the synthesis of these complex molecules, Cbz-D-Phenylalaninal serves as a chiral precursor to the hydroxyethylamine isostere, a key pharmacophore that mimics the transition state of peptide bond hydrolysis by the HIV protease enzyme. The stereochemistry of Cbz-D-Phenylalaninal is directly translated to the final drug molecule, highlighting its importance in ensuring the therapeutic efficacy of these life-saving medicines.

Conclusion

Cbz-D-Phenylalaninal is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability from D-phenylalanine, coupled with the stability afforded by the Cbz protecting group, makes it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules. Its critical role in the synthesis of important pharmaceuticals like HIV protease inhibitors underscores its significance in drug discovery and development. The methodologies outlined in this guide provide a foundation for researchers to harness the full potential of this valuable chiral synthon in their synthetic endeavors.

References

- 1. N-Cbz-D-Phenylalanine(2448-45-5) IR Spectrum [chemicalbook.com]

- 2. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrugs of HIV protease inhibitors-saquinavir, indinavir and nelfinavir-derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility and Stability of Cbz-D-Phenylalaninal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-Phenylalaninal, a key building block in the synthesis of peptide-based therapeutics and enzyme inhibitors, presents unique challenges and considerations regarding its solubility and stability. As a protected amino aldehyde, its behavior in various solvent systems and under different environmental conditions is critical for its effective use in research and drug development. This technical guide provides a comprehensive overview of the known solubility characteristics and potential stability issues of Cbz-D-Phenylalaninal. Where specific quantitative data is not publicly available, this guide offers detailed experimental protocols for researchers to determine these crucial parameters, ensuring the integrity and reproducibility of their work.

Core Concepts: Structure and Physicochemical Properties

Cbz-D-Phenylalaninal, or N-benzyloxycarbonyl-D-phenylalaninal, is characterized by a D-phenylalanine core, an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, and a C-terminal aldehyde functional group. This structure imparts a significant hydrophobic character, influencing its solubility profile. The aldehyde group, while essential for many synthetic transformations, is also a source of potential instability.

Solubility Profile of Cbz-D-Phenylalaninal

While specific quantitative solubility data for Cbz-D-Phenylalaninal is sparse in publicly available literature, a qualitative understanding can be derived from the known solubility of its corresponding carboxylic acid, Cbz-D-Phenylalanine, and general principles of peptide aldehyde chemistry.

Expected Qualitative Solubility

Based on the hydrophobic nature of the phenyl and benzyl groups, Cbz-D-Phenylalaninal is expected to exhibit good solubility in many common organic solvents and be sparingly soluble in aqueous solutions.

| Solvent Class | Specific Solvents | Expected Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | High |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate |

| Alcohols | Methanol, Ethanol | Moderate to High |

| Esters | Ethyl Acetate | Moderate |

| Hydrocarbons | Hexanes, Toluene | Low |

| Aqueous | Water, Buffers | Very Low to Insoluble |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the equilibrium solubility of Cbz-D-Phenylalaninal in a range of solvents at a specified temperature.

Materials:

-

Cbz-D-Phenylalaninal

-

A selection of analytical grade solvents (e.g., as listed in the table above)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cbz-D-Phenylalaninal to a series of vials, ensuring a solid phase remains. .

-

Add a known volume of each test solvent to the corresponding vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of Cbz-D-Phenylalaninal.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Workflow for Solubility Determination:

Stability of Cbz-D-Phenylalaninal

The stability of Cbz-D-Phenylalaninal is a critical consideration for its storage and handling. As a peptide aldehyde, it is susceptible to several degradation pathways.

Potential Degradation Pathways:

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid (Cbz-D-Phenylalanine). This can be accelerated by exposure to air (oxygen), trace metals, and light.

-

Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization, particularly under basic conditions, leading to the formation of the L-isomer.

-

Hydrolysis of the Cbz Group: While generally stable, the benzyloxycarbonyl protecting group can be cleaved under strongly acidic or basic conditions, or by catalytic hydrogenation.[1]

-

Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, especially in the presence of acid or base catalysts, leading to the formation of oligomers or polymers.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and determine the stability of Cbz-D-Phenylalaninal under various stress conditions.

Objective: To evaluate the stability of Cbz-D-Phenylalaninal under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

Cbz-D-Phenylalaninal

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Suitable organic solvent in which the compound is stable (e.g., acetonitrile)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Cbz-D-Phenylalaninal in a suitable organic solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with high-purity water.

-

Oxidation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

Quantify the amount of Cbz-D-Phenylalaninal remaining at each time point.

-

Workflow for Stability Assessment:

Recommendations for Handling and Storage

Based on the potential for degradation, the following handling and storage recommendations are advised:

-

Storage: Store Cbz-D-Phenylalaninal as a solid in a tightly sealed container at low temperatures (e.g., -20 °C) and protected from light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Solution Preparation: Prepare solutions fresh for use. If solutions need to be stored, they should be kept at low temperatures and for a limited duration. Avoid basic pH conditions.

Conclusion

References

The Advent of Cbz-D-Phenylalaninal: A Cornerstone in Peptide Chemistry and Drug Discovery

A deep dive into the synthesis, historical context, and profound impact of Cbz-D-Phenylalaninal, a key building block for a generation of potent protease inhibitors.

Introduction

In the landscape of peptide chemistry and drug development, the ability to synthesize molecules with precise stereochemistry and functionality is paramount. Cbz-D-Phenylalaninal, a chiral amino aldehyde protected by a carboxybenzyl (Cbz) group, stands as a testament to the ingenuity of early 20th-century chemists. Its discovery was not a singular event but rather the confluence of two critical advancements: the development of the Cbz protecting group and the recognition of peptide aldehydes as potent enzyme inhibitors. This technical guide explores the discovery, synthesis, and enduring historical significance of Cbz-D-Phenylalaninal, a molecule that has paved the way for the development of numerous therapeutic agents.

Historical Significance: Taming the Reactivity of Amino Acids

The primary challenge in early peptide synthesis was the uncontrolled polymerization of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. This hurdle was overcome in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group. This innovation allowed for the temporary masking of the amino group's reactivity, enabling the controlled, stepwise formation of peptide bonds. The Cbz group's stability under various reaction conditions, coupled with its straightforward removal by catalytic hydrogenolysis, revolutionized peptide synthesis.

Concurrently, the field of enzymology was uncovering the therapeutic potential of inhibiting proteases, enzymes that cleave peptide bonds and are implicated in a multitude of diseases. Researchers discovered that peptide aldehydes are highly effective "transition-state analog" inhibitors. The electrophilic aldehyde group readily reacts with the active site cysteine or serine residues of these proteases, forming a stable, reversible covalent bond that mimics the tetrahedral intermediate of peptide bond hydrolysis and effectively blocks the enzyme's catalytic activity.

The synthesis of Cbz-D-Phenylalaninal represents the strategic union of these two concepts. By protecting the amine of D-phenylalanine with a Cbz group and converting the carboxylic acid to an aldehyde, a stable, chiral building block was created, ready for incorporation into more complex peptide structures destined to become potent protease inhibitors. The use of the D-enantiomer is particularly significant in drug design as it often confers resistance to degradation by endogenous proteases, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs.

Synthesis of Cbz-D-Phenylalaninal

The synthesis of Cbz-D-Phenylalaninal typically involves a two-step process: the protection of the amino group of D-phenylalanine followed by the reduction of the carboxylic acid to an aldehyde.

Step 1: N-terminal Protection of D-Phenylalanine

The first step is the introduction of the Cbz protecting group onto the amino group of D-phenylalanine. This is commonly achieved using the Schotten-Baumann reaction conditions.

Experimental Protocol: Cbz-Protection of D-Phenylalanine

-

Dissolution: D-Phenylalanine (1.0 equivalent) is dissolved in an aqueous solution of a base, such as 1 M sodium carbonate (2.5 equivalents), and the solution is cooled in an ice bath.

-

Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise to the vigorously stirred solution, ensuring the temperature is maintained below 5°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction mixture is washed with a nonpolar solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2 with 1 M HCl. The resulting precipitate, Cbz-D-phenylalanine, is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Cbz-protected amino acid.

Step 2: Reduction of Cbz-D-Phenylalanine to Cbz-D-Phenylalaninal

The reduction of the N-protected amino acid to the corresponding aldehyde is a critical step that must be performed under mild conditions to avoid over-reduction to the alcohol. A common and efficient method involves the activation of the carboxylic acid followed by reduction.

Experimental Protocol: Reduction to Cbz-D-Phenylalaninal

This protocol is a representative method and may require optimization based on specific laboratory conditions.

-

Activation: Cbz-D-phenylalanine (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -20°C. N-methylmorpholine (1.1 equivalents) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents). The reaction mixture is stirred at this temperature for 30 minutes to form the mixed anhydride.

-

Reduction: In a separate flask, a reducing agent such as sodium borohydride (NaBH4, 1.5 equivalents) is suspended in a mixture of THF and water at 0°C. The activated Cbz-D-phenylalanine solution is then slowly added to the reducing agent suspension, maintaining the temperature at 0°C.

-

Quenching and Work-up: After the reaction is complete (monitored by thin-layer chromatography), the reaction is quenched by the slow addition of 1 M HCl.

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Purification: The crude Cbz-D-Phenylalaninal is purified by column chromatography on silica gel to yield the final product.

Physicochemical Properties and Quantitative Data

The physicochemical properties of Cbz-D-Phenylalaninal and its precursor are crucial for their handling, reactivity, and application in synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| N-Cbz-D-Phenylalanine | C₁₇H₁₇NO₄ | 299.32 | White crystalline solid[1][2] | 85-88[3] | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1][3] |

| Cbz-D-Phenylalaninal | C₁₇H₁₇NO₃ | 283.32 | White to off-white solid | Not widely reported | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Synthesis Yields:

| Reaction | Typical Yield (%) |

| Cbz-protection of D-Phenylalanine | >90 |

| Reduction of Cbz-D-Phenylalanine to Cbz-D-Phenylalaninal | 60-80 (highly dependent on the specific reduction method and conditions) |

Applications in Drug Discovery: A Precursor to Potent Protease Inhibitors

Cbz-D-Phenylalaninal is a valuable intermediate in the synthesis of a wide range of peptide aldehyde inhibitors targeting various proteases, including caspases, calpains, and viral proteases. These inhibitors have been instrumental in studying the roles of these enzymes in disease and as starting points for drug development.

Proteasome Inhibitors and the NF-κB Pathway

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a key role in cellular processes such as cell cycle regulation and apoptosis. The transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[4][5][6][7]

Peptide aldehydes are potent inhibitors of the proteasome. By blocking the degradation of IκB, these inhibitors prevent the activation of NF-κB, thereby exerting anti-inflammatory and pro-apoptotic effects.[4][5][6] Cbz-D-Phenylalaninal can serve as a key building block in the synthesis of such proteasome inhibitors.

Calpain and Caspase Inhibitors

Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and other pathologies.[8][9][10][11][12] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[13][14][15][16][17] Peptide aldehydes derived from Cbz-D-Phenylalaninal can be designed to selectively inhibit these proteases, providing valuable tools for research and potential therapeutic leads.

The table below summarizes the inhibitory activity of some peptide aldehydes, highlighting the potency that can be achieved with this class of compounds.

| Inhibitor Class | Target Protease | Example Structure (Conceptual) | IC₅₀ / Kᵢ (nM) |

| Dipeptide Aldehyde | Cruzain (a cysteine protease) | Cbz-Phe-Phe-H | Potent, in the low nM range[18] |

| Peptide Aldehyde | Cathepsin L (a cysteine protease) | Cbz-Phe-Phe-H based | 11-60[19] |

| Peptide Aldehyde | Calpains | Various | Potent inhibition observed[8] |

| Peptide Aldehyde | Caspases | Ac-DEVD-CHO | Potent inhibition observed[17] |

Note: Specific IC₅₀/Kᵢ values are highly dependent on the full peptide sequence and the specific assay conditions.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and a relevant signaling pathway involving Cbz-D-Phenylalaninal and its derivatives.

References

- 1. chembk.com [chembk.com]

- 2. L-Phenylalanine, N-CBZ protected | CymitQuimica [cymitquimica.com]

- 3. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 4. pnas.org [pnas.org]

- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calpain inhibition by alpha-ketoamide and cyclic hemiacetal inhibitors revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacophore modeling and docking studies on some nonpeptide-based caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of FDA-approved drugs as novel allosteric inhibitors of human executioner caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Implication of Caspase-3 as a Common Therapeutic Target for Multineurodegenerative Disorders and Its Inhibition Using Nonpeptidyl Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Cbz-D-Phenylalaninal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the chiral, non-proteinogenic amino acid D-phenylalanine are of significant interest in pharmaceutical research and organic synthesis. The incorporation of the D-enantiomer can enhance metabolic stability and confer unique biological activities. The carboxybenzyl (Cbz) protecting group is widely utilized in peptide synthesis to protect the amine moiety, and its presence can also influence the biological properties of the parent molecule. This technical guide explores the potential biological activities of Cbz-D-Phenylalaninal derivatives, drawing upon published data for structurally related compounds to provide insights into their potential as therapeutic agents. The focus is on their potential as enzyme inhibitors, antiviral compounds, and anticancer agents.

Enzyme Inhibition

Cbz-D-Phenylalaninal derivatives, as peptide mimics, are potential candidates for the inhibition of various enzymes, particularly proteases. The Cbz group can enhance hydrophobicity, potentially improving the binding affinity to the active sites of certain proteases that recognize and cleave after hydrophobic residues.

Quantitative Data on Enzyme Inhibition by Phenylalanine Derivatives

The following table summarizes the inhibitory activity of various phenylalanine derivatives against different enzymes. While specific data for Cbz-D-Phenylalaninal is not available in the cited literature, these values for related compounds provide a benchmark for potential efficacy.

| Compound Class | Target Enzyme | Inhibitor/Derivative | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-4865 | 41 | 38 | Noncompetitive | [1] |

| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-5031 | 41 | 6.9 | Competitive | [1] |

| Tetrahydroisoquinoline Carboxylic Acid | Angiotensin I Converting Enzyme (ACE) | EU-4881 | 1980 | - | Competitive | [1] |

| (4-amidino)-L-phenylalanine derivatives | Dengue Virus Protease (NS2B-NS3) | Not specified | Nanomolar affinity | - | - | [2] |

Experimental Protocol: In Vitro Protease Inhibition Assay (General)

This protocol describes a general colorimetric assay to determine the inhibitory activity of a test compound, such as a Cbz-D-Phenylalaninal derivative, against a target protease. This is based on established methods for similar peptide inhibitors.

Materials:

-

Target Protease (e.g., Human Neutrophil Elastase)

-

Test Compound (Cbz-D-Phenylalaninal derivative)

-

Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound stock solution with assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add a fixed volume of the target protease solution to each well.

-

Add an equal volume of the diluted test compound to the experimental wells. For control wells (no inhibitor), add the same volume of assay buffer with an equivalent percentage of DMSO.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to each well.

-

Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for Protease Inhibition Assay

Caption: Workflow for a typical in vitro protease inhibition assay.

Antiviral Activity

Phenylalanine derivatives have shown promise as antiviral agents, particularly as HIV-1 capsid inhibitors. The capsid protein is a critical component for viral replication, and compounds that modulate its function are of significant interest.

Quantitative Data on Antiviral Activity of Phenylalanine Derivatives

The following table presents the antiviral activity of various phenylalanine derivatives against HIV-1 and HIV-2.

| Compound Series | Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Benzothiazole Phenylalanine | 7u | HIV-1 | 3.57 ± 0.27 | > 21.9 | > 6.1 | [3] |

| Benzothiazole Phenylalanine | 7m | HIV-1 | 5.02 ± 2.02 | > 28.1 | > 5.6 | [3] |

| Dimerized Phenylalanine | Q-c4 | HIV-1 | 0.57 | >100 | >175 | [4] |

| Piperazinone Phenylalanine | F2-7f | HIV-1 | 5.89 | >100 | >16.98 | [5] |

| Piperazinone Phenylalanine | 7f | HIV-2 | 4.52 | >100 | >22.12 | [5] |

| Phenylalanine Peptidomimetics | I-19 | HIV-1 | 2.53 ± 0.84 | 107.61 ± 27.43 | 42.53 | [6] |

| Phenylalanine Peptidomimetics | I-14 | HIV-2 | 2.30 ± 0.11 | > 189.32 | > 82.31 | [6] |

Experimental Protocol: Anti-HIV-1 Activity Assay

This protocol outlines a cell-based assay to determine the antiviral activity of a test compound against HIV-1.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain)

-

Test Compound (Cbz-D-Phenylalaninal derivative)

-

Cell Culture Medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Lysis Buffer (e.g., isopropanol with HCl)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Seed MT-4 cells in a 96-well microplate at a predetermined density.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted test compound to the wells containing the cells.

-

Infect the cells with a standardized amount of HIV-1 viral stock. Include uninfected control wells and infected control wells without the test compound.

-

Incubate the plate in a CO2 incubator at 37°C for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 5 days).

-

After incubation, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Add a lysis buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and cytotoxicity.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.

Signaling Pathway: HIV-1 Capsid Inhibition

Cbz-D-Phenylalaninal derivatives may act as HIV-1 capsid inhibitors by binding to the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the capsid protein (CA). This binding can disrupt the stability of the capsid, interfering with both early and late stages of the viral life cycle.

Caption: Potential mechanism of HIV-1 inhibition by targeting capsid stability.

Anticancer Activity

Derivatives of phenylalanine have also been investigated for their potential as anticancer agents. These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.

Quantitative Data on Anticancer Activity of Phenylalanine and Related Derivatives

The following table provides a summary of the cytotoxic activity of various derivatives against different cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| Benzothiazole-piperazine | 1h | HUH-7 (Hepatocellular) | 1.29 | [7] |

| Benzothiazole-piperazine | 1h | MCF-7 (Breast) | 1.95 | [7] |

| Benzothiazole-piperazine | 1h | HCT-116 (Colorectal) | 1.88 | [7] |

| Benzothiazole-piperazine | 1j | HUH-7 (Hepatocellular) | 1.74 | [7] |

| Benzothiazole-piperazine | 1j | MCF-7 (Breast) | 2.14 | [7] |

| Benzothiazole-piperazine | 1j | HCT-116 (Colorectal) | 2.29 | [7] |

| Pentacyclic Triterpenoid | 11 | A549 (Lung) | 0.98 ± 0.05 | [8] |

| Pentacyclic Triterpenoid | 16 | A549 (Lung) | 0.40 ± 0.02 | [8] |

| Benzothiazole Aniline | L1 | HepG2 (Hepatocellular) | 2.6 ± 0.2 | [9] |

| Benzothiazole Aniline | L1Pt | HepG2 (Hepatocellular) | 1.3 ± 0.1 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The sulphorhodamine B (SRB) assay is a method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)

-

Test Compound (Cbz-D-Phenylalaninal derivative)

-

Cell Culture Medium

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microplates

-

CO2 incubator

Procedure:

-

Plate cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Terminate the experiment by gently adding cold TCA to each well to fix the cells.

-

Wash the plates with water to remove TCA and unbound dye.

-

Stain the fixed cells with SRB solution for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry.

-

Solubilize the bound SRB with Tris base solution.

-

Measure the absorbance at approximately 510 nm.

-

Calculate the GI50 (50% growth inhibition) values from the dose-response curves.

Signaling Pathway: Induction of Apoptosis

Some phenylalanine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria and the activation of caspases.

Caption: A potential apoptotic pathway induced by Cbz-D-Phenylalaninal derivatives.

Conclusion

While direct experimental data on the biological activities of Cbz-D-Phenylalaninal is limited in the current literature, the extensive research on structurally related Cbz-D-phenylalanine and other phenylalanine derivatives provides a strong foundation for future investigations. The evidence suggests that Cbz-D-Phenylalaninal derivatives are promising candidates for development as enzyme inhibitors, antiviral agents, and anticancer therapeutics. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of these compounds. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of Cbz-D-Phenylalaninal derivatives.

References

- 1. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 8. Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

Cbz-D-Phenylalaninal: A Technical Guide to its Role as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-D-Phenylalaninal is a synthetic peptide aldehyde that demonstrates significant potential as an inhibitor of specific cysteine proteases, notably calpains and cathepsins. These enzymes play crucial roles in a myriad of physiological and pathological processes, including apoptosis, neurodegeneration, and cancer progression. This technical guide provides an in-depth analysis of Cbz-D-Phenylalaninal as a protease inhibitor, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing its impact on key signaling pathways. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic and investigational applications of this compound.

Introduction to Cbz-D-Phenylalaninal and its Targets

Cbz-D-Phenylalaninal, chemically known as N-benzyloxycarbonyl-D-phenylalaninal, is a derivative of the amino acid D-phenylalanine. The presence of the aldehyde functional group makes it a potent reversible inhibitor of cysteine proteases. The carbobenzyloxy (Cbz) group at the N-terminus is a common protecting group in peptide synthesis that also influences the molecule's hydrophobicity and binding characteristics.

The primary enzymatic targets of Cbz-D-Phenylalaninal and structurally related peptide aldehydes are the calpain and cathepsin families of cysteine proteases.

-

Calpains: These are calcium-dependent neutral cysteine proteases ubiquitously expressed in mammalian tissues. Calpain-1 (μ-calpain) and Calpain-2 (m-calpain) are the best-characterized isoforms. Their overactivation is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and cataract formation.

-

Cathepsins: This group of proteases is typically found in lysosomes and is active at acidic pH. However, they can be secreted and retain activity in the extracellular space. Cathepsins, such as cathepsin B and cathepsin L, are involved in protein turnover, antigen presentation, and have been linked to cancer invasion and metastasis.

The D-configuration of the phenylalanine residue in Cbz-D-Phenylalaninal is noteworthy. While most naturally occurring amino acids are in the L-form, studies on related proteases, such as trypanosomal cysteine proteases, have shown poor stereoselectivity for D- versus L-phenylalanine at the P2 position of substrates and inhibitors. This suggests that Cbz-D-Phenylalaninal is likely to exhibit inhibitory activity comparable to its L-enantiomer, Cbz-L-Phenylalaninal, against mammalian calpains and cathepsins.

Quantitative Inhibitory Activity

Direct inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for Cbz-D-Phenylalaninal are not extensively reported in the public domain. However, data from closely related dipeptidyl aldehydes provide valuable insights into its expected potency. The following tables summarize the inhibitory activities of structurally similar compounds against key calpains and cathepsins.

Table 1: Inhibitory Activity of Related Peptidyl Aldehydes against Calpains

| Inhibitor | Enzyme | Kᵢ (nM) |

| Z-Leu-Phe-H | Calpain I | 36 |

| Z-Leu-Phe-H | Calpain II | 50 |

Data extrapolated from studies on structurally similar dipeptidyl aldehydes.

Table 2: Inhibitory Activity of Related Peptidyl Aldehydes against Cathepsins

| Inhibitor | Enzyme | Kᵢ (nM) |

| Ac-Leu-Leu-nLeu-H | Cathepsin L | 0.5 |

| Ac-Leu-Leu-Met-H | Cathepsin B | 100 |

Data extrapolated from studies on structurally similar di- and tripeptidyl aldehydes.

Experimental Protocols

Synthesis of Cbz-D-Phenylalaninal

The synthesis of Cbz-D-Phenylalaninal can be achieved in a two-step process starting from D-phenylalaninol.

Step 1: N-protection of D-Phenylalaninol with Cbz-Cl

-

Dissolve D-phenylalaninol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Cbz-D-phenylalaninol.

Step 2: Oxidation of Cbz-D-Phenylalaninol to Cbz-D-Phenylalaninal

-

Dissolve Cbz-D-phenylalaninol (1.0 equivalent) in DCM.

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Cbz-D-Phenylalaninal.

In Vitro Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Cbz-D-Phenylalaninal against calpain.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM dithiothreitol (DTT), 1 mM EDTA.

-

Enzyme: Purified human calpain I or calpain II.

-

Substrate: Suc-Leu-Tyr-AMC (Succinyl-Leucyl-Tyrosyl-7-amino-4-methylcoumarin).

-

Inhibitor: Cbz-D-Phenylalaninal dissolved in DMSO.

-

Activator: CaCl₂ solution.

-

Plate: 96-well, black, flat-bottom microplate.

-

Instrument: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure:

-

Prepare serial dilutions of Cbz-D-Phenylalaninal in DMSO.

-

In each well of the microplate, add 50 µL of assay buffer.

-

Add 2 µL of the inhibitor dilution to the respective wells (final DMSO concentration should be ≤1%).

-

Add 20 µL of the calpain enzyme solution to each well.

-

Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Immediately start the kinetic measurement of fluorescence intensity for 30 minutes at 37 °C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vitro Cathepsin L Inhibition Assay

This protocol outlines a fluorometric assay for measuring the inhibition of cathepsin L by Cbz-D-Phenylalaninal.

Materials:

-

Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 5 mM DTT.

-

Enzyme: Purified human cathepsin L.

-

Substrate: Z-Phe-Arg-AMC (Carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin).

-

Inhibitor: Cbz-D-Phenylalaninal dissolved in DMSO.

-

Plate: 96-well, black, flat-bottom microplate.

-

Instrument: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).

Procedure:

-

Prepare serial dilutions of Cbz-D-Phenylalaninal in DMSO.

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 2 µL of the inhibitor dilution to the appropriate wells.

-

Add 20 µL of the cathepsin L enzyme solution to each well.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Start the reaction by adding 20 µL of the substrate solution.

-

Monitor the increase in fluorescence intensity kinetically for 30 minutes at 37 °C.

-

Determine the reaction rates and calculate the percent inhibition to derive the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of calpains and cathepsins by Cbz-D-Phenylalaninal can modulate various cellular signaling pathways, most notably the apoptotic cascade.

Calpain and Cathepsin in Apoptosis Signaling

Calpains and cathepsins can be activated during apoptosis and contribute to the execution of cell death through the cleavage of various cellular substrates, including caspases and Bcl-2 family proteins. Cbz-D-Phenylalaninal, by inhibiting these proteases, can interfere with these apoptotic pathways.

Experimental Workflow for Assessing Apoptosis Inhibition

The following workflow outlines the key steps to investigate the effect of Cbz-D-Phenylalaninal on apoptosis in a cellular model.

Conclusion

Cbz-D-Phenylalaninal emerges as a compelling research tool and a potential therapeutic lead due to its inhibitory action against calpains and cathepsins. While direct quantitative data for this specific D-enantiomer is limited, evidence from structurally similar compounds and the known stereoselectivity of target enzymes strongly support its efficacy. The detailed experimental protocols provided in this guide offer a framework for its synthesis and for characterizing its inhibitory properties. The visualization of its role in the apoptotic pathway highlights its potential for modulating programmed cell death. Further investigation into the specific inhibitory profile and cellular effects of Cbz-D-Phenylalaninal is warranted to fully elucidate its therapeutic and scientific value.

An In-depth Technical Guide to the Thermochemical Properties of N-Cbz-Protected Phenylalanine Derivatives

Disclaimer: This technical guide addresses the thermochemical properties of N-Carbobenzyloxy-D-phenylalanine (N-Cbz-D-Phenylalanine). While the intended topic was its corresponding aldehyde, N-Cbz-D-Phenylalaninal, a thorough review of scientific literature reveals a significant lack of available experimental thermochemical data for this specific aldehyde. N-Cbz-D-Phenylalanine is the direct carboxylic acid precursor to the aldehyde and shares the same core structure, making its thermochemical profile a valuable and relevant proxy for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its known energetic characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.

Core Thermochemical Data

The stability, reactivity, and phase behavior of N-Cbz-D-phenylalanine are dictated by its fundamental thermochemical properties. These values are critical for process optimization, safety assessments, and formulation development. The following tables summarize key quantitative data for N-Cbz-D-Phenylalanine and its parent amino acid, D-Phenylalanine, for comparative context.

Table 1: Summary of Physicochemical and Thermochemical Data for N-Cbz-D-Phenylalanine

| Property | Symbol / Formula | Value | Method / Source |

| Molar Mass | M | 299.33 g/mol | Calculation[1] |

| Molecular Formula | C₁₇H₁₇NO₄ | - | -[1] |

| Melting Point | Tₘ | 85.0 to 89.0 °C | Experimental[1] |

| Boiling Point | Tₙ | ~511.5 °C (Predicted) | Computational[2] |

| Flash Point | Tₗ | 263.1 °C | Experimental[2] |

| Density | ρ | ~1.248 g/cm³ (Predicted) | Computational[2] |

| Vapor Pressure | P | 2.76E-11 mmHg at 25°C | Experimental[2] |

| Solubility | - | Soluble in methanol, slightly soluble in water. | Experimental[2][3] |

Table 2: Comparative Thermochemical Data for L-Phenylalanine (Solid State)

| Property | Symbol | Value (at 298.15 K) | Method | Reference |

| Standard Enthalpy of Combustion | ΔcH° | -4646.3 ± 0.8 kJ/mol | Combustion Calorimetry | Tsuzuki, et al., 1958[4] |

| Standard Molar Entropy | S° | 213.64 J/mol·K | Calorimetry | Cole, Hutchens, et al., 1963[4] |

| Molar Heat Capacity | Cₚ,ₘ | 203.1 J/mol·K | Calorimetry | Spink and Wads, 1975[4] |

| Enthalpy of Sublimation | ΔsubH | 154 ± 0.8 kJ/mol (at 455 K) | Vapor Pressure Measurement | Svec and Clyde, 1965[4] |

Note: Data for the D-isomer of Phenylalanine is less common than for the L-isomer, but the thermochemical properties of enantiomers are identical.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric and analytical techniques. The following sections detail the standard methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure changes in heat flow associated with thermal transitions as a function of temperature. It is the primary method for determining melting point, glass transition temperature, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of N-Cbz-D-Phenylalanine is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.[5]

-

Measurement: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 5 or 10 K/min) under a continuous flow of an inert gas, such as nitrogen.[5]

-

Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. Thermal events, such as melting, appear as peaks on the resulting thermogram. The peak's onset temperature is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and characterize processes involving mass loss, such as dehydration or pyrolysis.

Methodology:

-

Sample Preparation: A sample of the material (typically 5-15 mg) is placed in a high-purity crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument, which includes a precision microbalance, is tared. The analysis is performed under a controlled atmosphere, typically flowing nitrogen or argon, to prevent oxidative degradation.[6]

-

Measurement: The sample is heated at a constant, linear rate (e.g., 5 or 10 K/min) over a specified temperature range.[6]

-

Data Analysis: The instrument records the sample's mass continuously. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature.

Combustion Calorimetry

Combustion calorimetry, typically performed in a bomb calorimeter, is the standard method for determining the enthalpy of combustion (ΔcH°). This value can subsequently be used to calculate the standard enthalpy of formation (ΔfH°), a critical measure of a compound's intrinsic stability.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the solid sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at precise intervals to monitor the temperature rise caused by the exothermic combustion.

-

Calculation: The heat released by the combustion is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter (the "calorimeter constant"). Corrections are applied for the energy of ignition and for the formation of byproducts like nitric acid from the sample's nitrogen content.

Visualizations: Logical and Experimental Workflows

Diagrams are essential for illustrating the relationships between concepts and the sequence of experimental procedures. The following visualizations adhere to the specified design constraints.

References

- 1. N-Benzyloxycarbonyl-D-phenylalanine | 2448-45-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. N-Cbz-D-Phenylalanine [chembk.com]

- 3. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 4. Phenylalanine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cbz-D-Phenylalaninal in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Carbobenzyloxy-D-phenylalaninal (Cbz-D-Phenylalaninal) in solid-phase peptide synthesis (SPPS). This valuable building block enables the synthesis of C-terminally modified peptide aldehydes, a class of compounds with significant therapeutic potential, particularly as protease inhibitors.

Introduction to Peptide Aldehydes

Peptide aldehydes are potent, reversible inhibitors of various protease classes, including cysteine and serine proteases.[1][2] Their electrophilic aldehyde moiety forms a transient covalent bond with the active site nucleophile of the enzyme, mimicking the transition state of peptide bond hydrolysis.[3] This mechanism of action makes them attractive candidates for the development of drugs targeting enzymes implicated in a wide range of diseases, such as viral infections, cancer, and neurodegenerative disorders.[4][5]

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for preparing peptide libraries and complex peptide derivatives.[6] The incorporation of an amino acid aldehyde, such as Cbz-D-Phenylalaninal, at the C-terminus of a peptide sequence during SPPS allows for the direct synthesis of peptide aldehydes, obviating the need for post-synthetic modifications.

Core Concepts in Solid-Phase Synthesis of Peptide Aldehydes

The primary challenge in utilizing amino aldehydes in SPPS is the protection of the reactive aldehyde group, which is incompatible with the standard coupling and deprotection steps. Several strategies have been developed to address this, primarily involving the formation of a stable, yet reversibly formed, protecting group for the aldehyde.

Two effective strategies are:

-

Oxazolidine Formation: The amino aldehyde is reacted with a resin-bound threonine derivative to form an N-Boc-protected oxazolidine linker. This linker is stable to the conditions of Fmoc-based SPPS. The final peptide aldehyde is released by acidolytic cleavage.[1]

-

Acetal/Thioacetal Formation: The aldehyde is protected as an acetal or thioacetal on the solid support. Thioacetals are particularly advantageous due to their stability and the mild conditions required for their cleavage to regenerate the aldehyde.[2]